Eltrombopag Chloride is a synthetic organic compound primarily used as a medication to treat thrombocytopenia, a condition characterized by abnormally low platelet counts. It acts as a thrombopoietin receptor agonist, stimulating the production of platelets in the bone marrow. The compound's chemical formula is with a molecular weight of 460.912 g/mol and a CAS number of 1337958-44-7 . Eltrombopag Chloride is marketed under brand names such as Promacta in the United States and Revolade in other countries .
Eltrombopag Chloride functions by binding to the thrombopoietin receptor on megakaryocytes, leading to increased platelet production. This action is crucial for patients suffering from chronic immune thrombocytopenia, particularly when other treatments have failed. The drug has also shown potential in treating thrombocytopenia associated with chronic liver disease and hepatitis C . Eltrombopag's mechanism enhances the signaling pathways that promote megakaryocyte proliferation and differentiation, ultimately resulting in higher platelet counts.
The synthesis of Eltrombopag Chloride can be summarized in several steps:
Eltrombopag Chloride is primarily used for:
Eltrombopag Chloride has been studied for its interactions with various drugs and biological systems. Notably:
Several compounds share similarities with Eltrombopag Chloride in terms of structure or function. These include:
Compound Name | Chemical Formula | Mechanism/Use |
---|---|---|
Romiplostim | C_{22}H_{27}N_{3}O_{6}S | Thrombopoietin receptor agonist; used for ITP |
Avatrombopag | C_{25}H_{22}N_{4}O_{4} | Thrombopoietin receptor agonist; similar use |
TPO mimetics | Various | Mimic thrombopoietin effects on platelet production |
Eltrombopag Chloride is unique due to its oral bioavailability and its specific mechanism targeting the thrombopoietin receptor, which distinguishes it from other injectable therapies like Romiplostim. Its chemical structure also allows for distinct pharmacokinetic properties, making it suitable for long-term management of thrombocytopenia compared to alternatives .